molecular formula C18H19ClN4O B10989227 2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B10989227
M. Wt: 342.8 g/mol
InChI Key: BRMWYUYPPFMKHO-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry. This compound features a chlorophenyl group, a triazolopyridine moiety, and an acetamide linkage, making it a versatile molecule in various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a chlorinated benzene derivative and a suitable nucleophile.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions such as temperature, pressure, and solvent choice are crucial for large-scale synthesis. Catalysts and automated systems are often employed to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazolopyridine ring or the acetamide group, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations.

Biology

Biologically, the compound is studied for its potential interactions with enzymes and receptors. It can act as a ligand in binding studies, helping to elucidate the mechanisms of enzyme inhibition or activation.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and intermediates. Its stability and reactivity are advantageous in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The triazolopyridine moiety can bind to enzyme active sites or receptor pockets, modulating their activity. This binding can inhibit or activate pathways involved in disease processes, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A well-known antidepressant with a similar triazolopyridine structure.

    Clonazepam: A benzodiazepine with a chlorophenyl group, used for its anxiolytic properties.

    Fluoxetine: An antidepressant with a different core structure but similar pharmacological effects.

Uniqueness

2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications set it apart from other compounds.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C18H19ClN4O/c1-12(2)17(18-22-21-15-5-3-4-10-23(15)18)20-16(24)11-13-6-8-14(19)9-7-13/h3-10,12,17H,11H2,1-2H3,(H,20,24)

InChI Key

BRMWYUYPPFMKHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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